2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of molecules. The presence of the naphthyridine ring system further adds to its chemical versatility and potential for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a naphthyridine derivative, using difluoromethylating agents like ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or silver complexes, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of 2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-1,8-naphthyridine-3-carboxylic acid: Contains a chloromethyl group, offering different chemical properties and reactivity.
Uniqueness
2-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity. This makes it particularly valuable in the design of pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-8(12)7-6(10(15)16)4-5-2-1-3-13-9(5)14-7/h1-4,8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBGNSJOWMSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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